molecular formula C26H24NP B6341367 (1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethanamine CAS No. 1091606-67-5

(1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethanamine

Cat. No.: B6341367
CAS No.: 1091606-67-5
M. Wt: 381.4 g/mol
InChI Key: MIPGTOGPLXZBQX-UIOOFZCWSA-N
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Description

(1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethanamine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethanamine typically involves the reaction of (1S,2S)-1,2-diphenylethane-1,2-diamine with chlorodiphenylphosphine under inert conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation processes.

    Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the presence of a base to deprotonate the amine group, facilitating nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in the formation of phosphine oxides, while reduction reactions typically yield the corresponding reduced amine or phosphine derivatives.

Scientific Research Applications

(1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which (1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethanamine exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral nature of the compound allows it to induce enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved include coordination with transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine
  • (S)-2-(Diphenylphosphino)-1-phenylethanamine
  • ®-2-(Diphenylphosphino)-1-phenylethanamine

Uniqueness

(1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethanamine is unique due to its specific chiral configuration, which imparts distinct enantioselective properties in catalytic reactions. Compared to its similar compounds, it offers higher selectivity and efficiency in certain asymmetric transformations, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

(1S,2S)-2-diphenylphosphanyl-1,2-diphenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NP/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,27H2/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPGTOGPLXZBQX-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673018
Record name (1S,2S)-2-(Diphenylphosphanyl)-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1091606-67-5
Record name (αS,βS)-β-(Diphenylphosphino)-α-phenylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1091606-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-(Diphenylphosphanyl)-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1091606-67-5
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